Triethylamine hydrochloride
Overview
Description
Triethylamine hydrochloride is an organic compound with the chemical formula (C₂H₅)₃N·HCl. It is the hydrochloride salt of triethylamine, a tertiary amine. This compound appears as a colorless, odorless, and hygroscopic powder, which decomposes when heated to 261°C . This compound is widely used in various chemical processes, including as a phase transfer catalyst and in organic synthesis.
Mechanism of Action
Target of Action
Triethylamine hydrochloride, also known as triethylammonium chloride, is a tertiary amine . It is a bifunctional compound that exhibits both properties of alcohols and amines . It is capable of accepting a hydrogen to form hydroxide and a conjugate acid .
Mode of Action
This compound acts as a pH adjuster and surfactant in various industrial and cosmetic products . As an amine, it is capable of accepting a hydrogen ion to form hydroxide and a conjugate acid . This reaction raises the pH of the solution . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Result of Action
The primary result of this compound’s action is the adjustment of pH and the prevention of emulsion separation or compound precipitation in solutions . This can have various effects depending on the specific context in which it is used. For example, in cosmetic products, it can help maintain the stability and effectiveness of the product.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its ability to accept a hydrogen ion and thus adjust pH is dependent on the existing pH of the solution. Additionally, its effectiveness as a surfactant can be influenced by the presence of other surfactants or solvents in the solution. It is a hygroscopic powder, which decomposes when heated to 261 °C , indicating that it should be stored in a cool, dry place .
Biochemical Analysis
Biochemical Properties
Triethylamine Hydrochloride is often used as a competing base for the separation of acidic, basic, and neutral drugs by reverse-phased high-performance liquid chromatography (HPLC) . The nature of these interactions is largely dependent on the specific enzymes, proteins, and other biomolecules involved in the biochemical reactions.
Cellular Effects
Its role in the separation of drugs by HPLC suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and depends on the specific biochemical context. In the context of HPLC, it acts as a competing base, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a study found that the solubility of this compound in selected binary solvents increased with increasing temperature . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions .
Metabolic Pathways
Given its role in pharmaceuticals and other organic syntheses, it is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility in water , it is likely that it can be transported and distributed within cells and tissues via aqueous channels.
Subcellular Localization
Given its solubility in water , it is likely that it can diffuse across cellular membranes and localize to various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylamine hydrochloride is typically prepared by reacting triethylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:
- Triethylamine is dissolved in an appropriate solvent, such as ethanol or water.
- Hydrochloric acid is added slowly to the solution while stirring.
- The mixture is allowed to react, forming this compound as a precipitate.
- The precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar principles. The process involves:
- Continuous addition of hydrochloric acid to a solution of triethylamine in a solvent.
- Efficient mixing and temperature control to ensure complete reaction.
- Filtration and drying of the resulting this compound.
Chemical Reactions Analysis
Types of Reactions: Triethylamine hydrochloride undergoes various chemical reactions, including:
Formation of Salts: It forms salts with acids due to its basic nature.
Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
Oxidation: Can be oxidized by agents like hydrogen peroxide to form triethylamine oxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Alkyl Halides: Methyl iodide, ethyl bromide.
Oxidizing Agents: Hydrogen peroxide.
Major Products:
Quaternary Ammonium Salts: Formed through alkylation.
Triethylamine Oxide: Formed through oxidation.
Scientific Research Applications
Triethylamine hydrochloride finds applications in various scientific fields:
Chemistry: Used as a phase transfer catalyst and in organic synthesis.
Biology: Employed in protein purification and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceuticals and as a reagent in drug development.
Industry: Applied in the production of polymers, rubber accelerators, and corrosion inhibitors.
Comparison with Similar Compounds
Triethanolamine: Another tertiary amine with similar basic properties but different applications.
Diethylamine: A secondary amine with lower basicity compared to triethylamine.
Tetraethylammonium Chloride: A quaternary ammonium salt with different reactivity and applications.
Uniqueness: Triethylamine hydrochloride is unique due to its high basicity and ability to form stable salts with acids. Its hygroscopic nature and solubility in various solvents make it versatile for different applications .
Properties
IUPAC Name |
N,N-diethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRPSCZWQJDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51974-04-0, 121-44-8 (Parent) | |
Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51974-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethylamine hydrochloride | |
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DSSTOX Substance ID |
DTXSID8060292 | |
Record name | Ethanamine, N,N-diethyl-, hydrochloride | |
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Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White crystalline powder; [MSDSonline] | |
Record name | Triethylamine hydrochloride | |
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Boiling Point |
245 °C (sublimes) | |
Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
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Solubility |
In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether | |
Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Density |
1.0689 g/cu cm 21 °C | |
Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
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Vapor Pressure |
0.0000138 [mmHg] | |
Record name | Triethylamine hydrochloride | |
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Color/Form |
Crystals from alcohol, Hexagonal crsystals from alcohol | |
CAS No. |
554-68-7 | |
Record name | Triethylamine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethylamine hydrochloride | |
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Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:1) | |
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Record name | Ethanamine, N,N-diethyl-, hydrochloride | |
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Record name | Triethylammonium chloride | |
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Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Melting Point |
260 °C (decomposes) | |
Record name | TRIETHYLAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triethylamine hydrochloride in organic synthesis?
A: this compound is frequently employed as a mild acid catalyst in organic synthesis. Its presence can facilitate various reactions, including esterifications, amidations, and cycloadditions. For instance, it has been successfully utilized in the synthesis of polyaspartic acid within AlCl3-Et3NHCl ionic liquids, showcasing its efficacy in a specialized reaction medium. []
Q2: Can you provide an example of this compound acting as a catalyst in a specific chemical reaction?
A: this compound demonstrates remarkable catalytic activity in the melt polymerization of carbonate monomers, including trimethylene carbonate (TMC). [] Its catalytic efficacy rivals that of traditional catalysts like stannous octoate, achieving comparable monomer conversions in significantly shorter reaction times.
Q3: How does the acidity of this compound impact its catalytic activity in alkylation reactions?
A: Research suggests a direct correlation between the acidity of this compound-based ionic liquids and their effectiveness as catalysts in alkylation reactions. [] For instance, modifying a this compound/ferric chloride ionic liquid system with HCl significantly enhances its acidity. This, in turn, boosts the conversion rate of 1-hexene in benzene alkylation, achieving complete conversion with 100% monoalkylation selectivity within an hour.
Q4: Has this compound been explored as a catalyst in environmentally friendly chemical processes?
A: Yes, this compound has been investigated as a catalyst in the synthesis of 5-substituted tetrazoles from nitriles. [] This reaction is particularly important in medicinal chemistry for creating metabolically stable carboxylic acid isosteres. This compound offers a potentially greener alternative to traditional, less environmentally friendly catalysts.
Q5: How does the presence of benzene affect the properties of this compound-based ionic liquids?
A: Molecular dynamics simulations reveal that increasing benzene concentration in this compound/chloroaluminate ionic liquids leads to a gradual decrease in density. [] Additionally, the interaction between cations and anions weakens, resulting in reduced viscosity, enhanced diffusion, and increased conductivity.
Q6: Are there instances where this compound is generated as a by-product during a chemical synthesis?
A: Yes, during the synthesis of methyl n-hexylcarbamate from primary alcohols, this compound is formed as a by-product. [] The reaction employs the inner salt of methyl (carboxysulfamoyl)triethylamine hydroxide as a key intermediate, highlighting the interconnected nature of chemical transformations involving this compound.
Q7: What are the key spectroscopic characteristics of this compound?
A: The spectroscopic data for this compound, particularly its infrared (IR) spectrum, provides valuable insights into its molecular structure. Key absorption bands are observed at specific wavenumbers, offering a fingerprint for identifying the compound. [, ]
Q8: How do structural modifications of this compound derivatives impact their affinity for adenosine receptors?
A: Studies on 1,2,3-triazole[4,5-d]pyridazines, synthesized using this compound, revealed that the presence of a 1-benzyl substituent along with an arylamino or cycloalkylamino group at the 4-position significantly influences their binding affinity towards adenosine A1 receptors. [] This highlights the crucial role of specific structural motifs in modulating the biological activity of this compound-derived compounds.
Q9: How is this compound employed in the production of polymers with desirable properties?
A: this compound plays a crucial role in synthesizing polymers with tailored properties, such as enhanced thermal stability and solubility. [, , ] For example, it acts as a catalyst in the high-temperature solution polycondensation of diimide-diacids with various diols, resulting in poly(ether imide ester)s possessing improved solubility due to the incorporation of bulky groups.
Q10: Has this compound been used in developing sustainable battery technologies?
A: Yes, recent research explored the potential of a ternary electrolyte comprising this compound (Et3NHCl), aluminum chloride (AlCl3), and magnesium diethylphosphate (Mg(DEP)2) for high-performance rechargeable magnesium batteries. [] This cost-effective and sustainable electrolyte system demonstrated promising results, highlighting the role of this compound in advancing next-generation battery technologies.
Q11: Can this compound be used to modify natural materials for specific applications?
A: Researchers successfully modified wheat straw cellulose spheres using this compound, aiming to enhance their adsorption capacity for copper ions (Cu2+). [] The modification process introduced nitrogen-containing functional groups, demonstrating the potential of this compound in tailoring the properties of natural materials for environmental remediation and other applications.
Q12: What is the impact of this compound on carotenoid synthesis in plants?
A: this compound, specifically its derivative 2-(4-chlorophenylthio)-triethylamine hydrochloride (CPTA), has been extensively studied for its effects on carotenoid biosynthesis in plants. [, , , ] In tomatoes, CPTA treatment induced the accumulation of lycopene, a red pigment, in lutescent varieties that normally lack it. [, ] This effect was influenced by light conditions, with far-red light antagonizing CPTA's influence. [] Furthermore, in carrots, CPTA increased lycopene levels while reducing alpha- and beta-carotene levels, suggesting a role in modulating specific carotenoid pathways. []
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